2-Acetyl-5-chlorothiophene is a heterocyclic compound containing a thiophene ring with a chlorine atom at position 5 and an acetyl group at position 2. The synthesis of this compound has been reported in several scientific publications. For example, one study describes its preparation through the reaction of 5-chlorothiophene with acetic anhydride in the presence of a Lewis acid catalyst [].
While research on 2-Acetyl-5-chlorothiophene is limited, its chemical structure suggests potential applications in various scientific fields. Here are some possibilities:
2-Acetyl-5-chlorothiophene is an organic compound with the molecular formula C₆H₅ClOS, known for its distinctive thiophene ring structure. This compound features a chlorine atom and an acetyl group attached to the 5 and 2 positions of the thiophene ring, respectively. It is characterized by a molecular weight of 160.62 g/mol and is commonly recognized by its CAS number 6310-09-4. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents, making it useful in various chemical applications .
Research indicates that 2-acetyl-5-chlorothiophene exhibits notable biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is significant for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its potential impact in pharmacological contexts . Additionally, compounds with similar structures have shown antimicrobial and antifungal properties, suggesting that 2-acetyl-5-chlorothiophene may also possess bioactive characteristics worthy of further investigation.
The synthesis of 2-acetyl-5-chlorothiophene typically involves the following methods:
2-Acetyl-5-chlorothiophene finds applications in various fields:
Interaction studies have primarily focused on the compound's effect on cytochrome P450 enzymes. As an inhibitor of CYP1A2, it may alter the metabolism of drugs processed by this enzyme, leading to increased plasma concentrations and potential toxicity of co-administered medications. Such interactions necessitate careful consideration during drug formulation and therapy design .
Several compounds share structural similarities with 2-acetyl-5-chlorothiophene. Below is a comparison highlighting their unique attributes:
Compound Name | CAS Number | Structural Features | Unique Attributes |
---|---|---|---|
5-Chloro-2-thienyl methyl ketone | 6310-09-4 | Chlorine at position 5; methyl ketone at position 2 | Similar reactivity but different substituents |
5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | Carboxylic acid group instead of acetyl | Exhibits different acidity properties |
1-(4-Chlorothiophen-2-yl)ethanone | 34730-20-6 | Ethanol derivative; chlorine at position 4 | Different aromatic substitution pattern |
5-Acetylthiophene-2-carbaldehyde | 4565-29-1 | Aldehyde group instead of ketone | Different oxidation state |
4,5-Dichlorothiophene-2-carbaldehyde | 67482-49-9 | Two chlorine atoms; aldehyde | Increased reactivity due to multiple halogens |
These compounds illustrate the diversity within the thiophene family while underscoring the unique properties and potential applications of 2-acetyl-5-chlorothiophene. Each compound's distinct functional groups contribute to varied chemical behavior and biological activity, making them valuable in research and industrial applications.
2-Acetyl-5-chlorothiophene represents a significant synthetic target in heterocyclic chemistry, with its molecular formula C₆H₅ClOS and molecular weight of 160.62 g/mol [18] [19]. This compound exhibits characteristic physical properties including a melting point of 45-49°C and a boiling point of 117-118°C at 17 mmHg [20] [21]. The strategic synthesis of this chlorinated thiophene derivative requires careful consideration of regioselectivity and reaction conditions to achieve optimal yields.
Friedel-Crafts acylation represents the primary synthetic approach for introducing acetyl groups into thiophene rings [2] [8]. The regioselectivity in thiophene acylation is governed by the inherent electronic properties of the heterocycle, with electrophilic substitution preferentially occurring at the 2-position due to enhanced resonance stabilization [2] [22]. The intermediate carbocation formed during attack at the 2-position can be stabilized through three resonance forms, compared to only two resonance forms available for 3-position attack [2] [22].
Traditional Friedel-Crafts acylation employs aluminum chloride as the Lewis acid catalyst, forming stable acylium ion intermediates that react with thiophene substrates [3] [6]. Aluminum chloride catalysis typically requires stoichiometric quantities relative to the acyl halide, as the ketone product forms addition compounds with the catalyst that must be subsequently hydrolyzed [3] [6]. The molecular ratio of catalyst to acyl chloride must be at least one for acyl halides and at least two for acid anhydrides to ensure complete acylation [6].
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|
Aluminum Chloride | 60-80 | 2-4 | 75-85 | High 2-position |
Hβ Zeolite | 70-80 | 4-6 | 68-78 | Moderate 2-position |
Silica-Metal Oxide | 80-100 | 3-5 | 70-82 | High 2-position |
Silica-metallic oxide composites have emerged as alternative catalysts offering enhanced durability and performance compared to traditional Lewis acids [4]. These heterogeneous catalysts, including SIPERNAT, AEROSIL, and AEROXIDE supports, provide tailor-made solutions for acylation reactions with improved catalyst recovery and reduced waste generation [4]. The fumed metal oxide process enables high purity and surface areas while allowing particle design optimization for specific reaction requirements [4].
Solid acid catalysts such as Hβ molecular sieves demonstrate significant catalytic activity for thiophene acylation reactions [7] [11]. When the molar ratio of thiophene to acetic anhydride was maintained at 1:3, the productivity and lifetime of Hβ catalysts reached 8.73 g/g and 2630 minutes respectively [7]. Acid-modified Hβ molecular sieves showed enhanced performance, with treated capacity arriving at 21.4 g/g for acetic acid-treated Hβ, 39.1 g/g for hydrochloric acid-treated Hβ, and 43.1 g/g for nitric acid-treated Hβ at 80°C with a 1:2 molar ratio [7].
Solvent selection plays a critical role in determining reaction efficiency and product selectivity in chlorothiophene acylation [7] [11]. Acetonitrile has demonstrated superior performance as a reaction medium, providing optimal yields and regioselectivity for acylation reactions [17]. Other solvents including 1,2-dichloroethane, acetone, tetrahydrofuran, N,N-dimethylformamide, and benzotrifluoride resulted in substantial decreases in reaction yields [17].
The influence of solvents on continuous thiophene acylation was systematically evaluated, revealing that suitable solvent selection can extend catalyst lifetime significantly [7]. Dichloromethane, dichloroethane, isopropyl acetate, ethyl acetate, toluene, chlorobenzene, and xylene have been identified as effective solvents for extraction and impurity removal in acylation processes [1]. The choice of solvent affects both the reaction kinetics and the stability of intermediate complexes formed during the acylation mechanism [7] [11].
The presence of halogen substituents on thiophene rings provides opportunities for directed synthesis strategies that exploit the electronic and steric effects of these substituents [9] [10]. Chlorine substitution at the 5-position influences the regioselectivity of subsequent acylation reactions through both electronic withdrawal and steric hindrance effects [14].
Tandem chlorination-acylation sequences offer efficient synthetic routes to 2-acetyl-5-chlorothiophene derivatives [1] [13]. These one-pot methodologies involve initial chlorination of thiophene substrates followed by immediate acylation without isolation of intermediates [1]. The synthetic protocol involves introducing chlorine gas into 2-thiophenecarboxaldehyde under controlled temperature conditions, generating 5-chloro-2-thiophenecarboxaldehyde intermediates that undergo subsequent transformation to the desired acetyl derivatives [1].
The molar ratio of chlorine gas to starting material typically ranges from 0.9:1 to 4:1, with optimal ratios between 1.05:1 and 1.5:1 for maximum efficiency [1]. Temperature control during the heat preservation reaction is maintained between -10°C and 30°C, preferably between -5°C and 25°C, with reaction times spanning 1-20 hours, optimally 1-3 hours [1].
Positional isomer control in dichlorothiophene systems requires careful manipulation of reaction conditions and substrate electronics [14]. The formation of ortho, meta, and para isomers in thiophene-based systems demonstrates distinct electronic and photophysical properties that depend on molecular conformation and π-conjugation effects [14]. Regioselectivity in dichlorothiophene formation can be influenced by steric congestion and electronic delocalization patterns [14].
Isomer Type | Preferred Conformation | Electronic Properties | Synthetic Accessibility |
---|---|---|---|
2,3-Dichlorothiophene | Planar | Enhanced conjugation | Moderate |
2,4-Dichlorothiophene | Twisted | Reduced conjugation | High |
2,5-Dichlorothiophene | Planar | Maximum conjugation | High |
3,4-Dichlorothiophene | Planar | Intermediate conjugation | Low |
The control of isomer formation relies on kinetic versus thermodynamic product distributions, with reaction temperature and catalyst selection serving as primary controlling factors [14] [17]. Lower temperatures favor kinetic products, while elevated temperatures promote thermodynamic equilibration toward the most stable isomeric forms [14].
Contemporary synthetic methodologies for 2-acetyl-5-chlorothiophene synthesis incorporate advanced catalyst systems and activation techniques that improve efficiency and selectivity while reducing environmental impact [15] [16].
N-Acylbenzotriazoles serve as versatile neutral acylating agents that offer superior stability compared to traditional acyl chlorides [15]. These reagents eliminate the diacylation and side reaction problems commonly encountered with conventional Friedel-Crafts methodologies [15]. The benzotriazole methodology provides an effective alternative to traditional acylation strategies, offering mild, regioselective, and regiospecific acyl transfer conditions [15].
The mechanism of N-acylbenzotriazole-mediated acylation involves benzotriazole elimination to generate reactive acylium intermediates that undergo nucleophilic attack by thiophene substrates [15]. This approach demonstrates particular utility for C-acylation of heterocycles, providing moderate to excellent yields under controlled conditions [15]. The reaction typically proceeds through elimination of benzotriazole from N-acylbenzotriazoles under basic conditions, generating arylketene intermediates that facilitate acyl transfer [15].
Acylating Agent | Reaction Temperature (°C) | Yield (%) | Reaction Time (h) | Selectivity |
---|---|---|---|---|
N-Acetylbenzotriazole | 25-40 | 78-89 | 2-4 | High |
N-Benzoylbenzotriazole | 30-50 | 82-91 | 3-5 | High |
N-Propionylbenzotriazole | 25-45 | 75-86 | 2-4 | Moderate |
Microwave-assisted synthesis represents a rapid and environmentally friendly methodology for thiophene oligomer and derivative preparation [16]. Solvent-free microwave-assisted coupling reactions using aluminum oxide as solid support enable rapid optimization of experimental conditions while minimizing waste generation [16]. This approach allows systematic evaluation of reaction parameters including time, temperature, catalyst loading, and base selection [16].
The microwave methodology demonstrates particular effectiveness for Suzuki coupling reactions involving thiophene derivatives, achieving reaction completion in significantly reduced timeframes [16]. Quaterthiophene synthesis was accomplished in 6 minutes through reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron, achieving 65% isolated yield [16]. Similarly, quinquethiophene was obtained in 11 minutes via reaction of dibromoterthiophene with thienylboronic acid, providing 74% isolated yield [16].
The optimization process under microwave conditions enables rapid screening of reaction variables to identify optimal synthetic parameters [16]. Temperature control, reaction time, and catalyst selection can be systematically evaluated to maximize product formation while minimizing byproduct generation [16]. The detailed analysis of reaction byproducts provides mechanistic insights that facilitate further reaction optimization [16].
Substrate | Microwave Time (min) | Temperature (°C) | Yield (%) | Product Purity (%) |
---|---|---|---|---|
2-Bromothiophene | 8-12 | 120-140 | 72-85 | 95-98 |
5-Chloro-2-bromothiophene | 10-15 | 130-150 | 68-82 | 92-96 |
2,5-Dibromothiophene | 12-18 | 140-160 | 70-88 | 94-97 |
Acute Toxic;Irritant